2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
Description
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CAS 135207-24-8) is a thiazole derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a methyl (-CH₃) group at position 4 of the heterocyclic ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive chloromethyl moiety, which enables further functionalization via nucleophilic substitution .
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGYEQQOJASCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 4-methyl-1,3-thiazole. One common method includes the reaction of 4-methyl-1,3-thiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated thiazoles and modified thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer. Its thiazole structure contributes to its biological activity, facilitating the development of compounds with antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 2-(Chloromethyl)-4-methyl-1,3-thiazole | Staphylococcus aureus | 50 | 100 |
| Escherichia coli | 100 | 200 | |
| Bacillus cereus | 25 | 50 | |
| Pseudomonas aeruginosa | 75 | 150 |
The compound exhibits strong antibacterial potential against Bacillus cereus, while showing moderate activity against Staphylococcus aureus and Pseudomonas aeruginosa.
Material Science
Polymer Development:
In material science, this compound is used to develop advanced materials such as specialty polymers and coatings. The reactive chloromethyl group allows for cross-linking reactions that enhance material durability and performance.
Application Example: Coatings
Research indicates that incorporating this compound into polymer formulations improves resistance to environmental degradation, making it suitable for protective coatings in various industrial applications.
Biochemical Research
Enzyme Inhibition Studies:
The compound serves as a reagent in biochemical assays focused on enzyme inhibition and receptor interactions. Its ability to alkylate nucleophilic sites in biological molecules makes it valuable for studying enzyme mechanisms.
Case Study: Enzyme Targeting
Docking studies have shown that derivatives of this compound can effectively bind to key enzymes involved in bacterial cell wall synthesis, such as MurB. This interaction disrupts essential metabolic pathways in pathogens, highlighting its potential as a lead compound in drug development.
Antifungal Activity
The antifungal properties of this compound have also been explored. The MIC values against various fungal strains are presented in Table 2.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| 2-(Chloromethyl)-4-methyl-1,3-thiazole | Candida albicans | 50 | 100 |
| Aspergillus niger | 40 | 80 | |
| Trichophyton rubrum | 30 | 60 |
Significant antifungal activity was observed against Candida albicans, indicating its potential use in clinical settings for treating fungal infections.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride depends on its application. In medicinal chemistry, the compound may act by:
Oxidative Stress: The thiazole ring can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, CAS numbers, molecular formulas, and physical properties of 2-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride with its analogs:
Key Observations :
- Isomerism : All compounds share the molecular formula C₅H₇Cl₂NS but differ in substituent positions, leading to distinct physicochemical and reactive properties. For example, 4-(chloromethyl)-2-methyl-1,3-thiazole HCl (CAS 77470-53-2) has a higher reported melting point (166–168°C) compared to others, suggesting stronger crystal lattice interactions .
- Reactivity : The chloromethyl group’s position influences reactivity. For instance, 2-(chloromethyl)-4-methyl-1,3-thiazole HCl may undergo nucleophilic substitution more readily at position 2 due to steric and electronic factors.
Commercial Availability and Cost
- Pricing Variability : 5-(Chloromethyl)-4-methyl-1,3-thiazole HCl (CAS 10014-52-5) is priced at €797/g (CymitQuimica), reflecting higher synthesis complexity or demand compared to 4-(chloromethyl)-2-methyl-1,3-thiazole HCl (JPY 6,800/g, Kanto Reagents) .
- Handling : Amber glass packaging for 4-(chloromethyl)-2-methyl-1,3-thiazole HCl () indicates light sensitivity, a common precaution for halogenated compounds .
Biological Activity
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a compound with significant biological activity, particularly in antimicrobial and antifungal domains. This article provides a detailed overview of its biological properties, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, known for its diverse biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a subject of interest in pharmacological research.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit varying degrees of antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives against various bacterial strains are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 2-(Chloromethyl)-4-methyl-1,3-thiazole | Staphylococcus aureus | 50 | 100 |
| Escherichia coli | 100 | 200 | |
| Bacillus cereus | 25 | 50 | |
| Pseudomonas aeruginosa | 75 | 150 |
The compound shows notable effectiveness against Bacillus cereus, with an MIC of 25 µg/mL, indicating strong antibacterial potential. Conversely, it exhibits less activity against E. coli, which is often more resistant to such compounds .
Antifungal Activity
In antifungal assessments, the compound has shown promising results against several fungal species. The MIC values for antifungal activity are presented in Table 2.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| 2-(Chloromethyl)-4-methyl-1,3-thiazole | Candida albicans | 50 | 100 |
| Aspergillus niger | 40 | 80 | |
| Trichophyton rubrum | 30 | 60 |
The compound exhibits significant antifungal activity against Candida albicans, with an MIC of 50 µg/mL. It is also effective against Aspergillus niger, showing potential for clinical applications in treating fungal infections .
The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. For instance, docking studies have revealed that these compounds can bind effectively to enzyme targets like MurB and lanosterol demethylase, disrupting essential metabolic pathways in pathogens .
Case Studies
- Study on Antimicrobial Efficacy : A study by Arora et al. synthesized several thiazole derivatives and evaluated their antimicrobial efficacy. Among them, some exhibited MIC values comparable to conventional antibiotics like chloramphenicol and ketoconazole against various pathogens .
- Clinical Relevance : Research conducted by Mohammad et al. highlighted the effectiveness of certain thiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that modifications in the thiazole structure could enhance antibacterial potency significantly .
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, and what reaction conditions optimize yield?
The compound is typically synthesized via cyclization reactions involving thioamides or through Hantzsch thiazole synthesis. For example, refluxing a mixture of a thioamide derivative with α-haloketones in ethanol-chloroform (1:1 v/v) under acidic conditions (e.g., acetic acid and sodium acetate) yields the thiazole core. Purification via column chromatography using neutral alumina and ethyl acetate/benzene (9:1 v/v) as eluent is recommended . Optimizing reaction time (5–6 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) improves yields.
Q. Which spectroscopic and analytical techniques are critical for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the chloromethyl (–CH₂Cl) and methyl (–CH₃) groups, with characteristic shifts at δ 4.5–4.7 ppm (CH₂Cl) and δ 2.4–2.6 ppm (CH₃). Mass spectrometry (MS) provides molecular ion peaks matching the molecular weight (e.g., 184.08 g/mol for C₅H₆ClNS·HCl) . X-ray crystallography further resolves conformational details, such as chair conformations of fused rings and hydrogen-bonding networks in the crystal lattice .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to its irritant properties. Avoid inhalation and skin contact. Store in airtight containers at 2–8°C, and dispose of waste via halogenated organic solvent disposal protocols. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines (e.g., CAS 6001-74-7) .
Advanced Research Questions
Q. How do crystallographic data inform the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray studies reveal a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.700 Å, b = 19.427 Å, c = 13.203 Å, and β = 115.249°. The thiazole ring adopts a planar geometry, while substituents like the chloromethyl group exhibit rotational flexibility. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal structure, forming chains along the [100] direction . Refinement parameters (e.g., R = 0.055, wR = 0.154) ensure data reliability.
Q. What strategies address contradictions in synthetic yields or byproduct formation across different methodologies?
Discrepancies often arise from variations in reaction pH, solvent polarity, or catalytic additives. For instance, substituting acetic acid with stronger acids (e.g., HCl) may accelerate cyclization but increase halogenated byproducts. Systematic Design of Experiments (DoE) can identify critical factors, while HPLC-MS monitors reaction progress and impurity profiles . Retrosynthetic analysis (e.g., using AI-powered tools) predicts optimal pathways, minimizing side reactions .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The –CH₂Cl moiety is highly electrophilic, facilitating SN2 reactions with amines, thiols, or alkoxides to form derivatives like Mannich bases or heterocyclic analogs. For example, reaction with dimethylamine yields 2-(dimethylaminomethyl)-4-methyl-1,3-thiazole, a precursor for bioactive libraries. Kinetic studies show that polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
